2-Octenal

Description

2-Octenal, (2Z)- has been reported in Arctostaphylos uva-ursi with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2363-89-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z)-oct-2-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6- |

InChI Key |

LVBXEMGDVWVTGY-SREVYHEPSA-N |

Canonical SMILES |

CCCCCC=CC=O |

boiling_point |

84.00 to 86.00 °C. @ 19.00 mm Hg |

density |

0.835-0.845 |

Other CAS No. |

2363-89-5 2548-87-0 |

physical_description |

Liquid Colourless to slightly yellow liquid; Fatty, green aroma |

Pictograms |

Irritant |

solubility |

Slightly soluble in water; Soluble in most fixed oils Soluble (in ethanol) |

Synonyms |

2-octenal 2-octenal, (E)-isomer 2-octenal, (Z)-isome |

vapor_pressure |

0.59 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

(E)-2-Octenal chemical properties and structure

An In-depth Technical Guide to (E)-2-Octenal: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of (E)-2-Octenal is crucial for its application in organic synthesis and as a potential bioactive molecule. This technical guide provides a comprehensive overview of its key characteristics, supported by experimental data and structural visualizations.

Chemical and Physical Properties

(E)-2-Octenal is a colorless to slightly yellow liquid with a characteristic fatty, green aroma.[1] It belongs to the class of α,β-unsaturated aldehydes.[2] The following table summarizes its key quantitative properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [2][3][4] |

| Molecular Weight | 126.20 g/mol | [1][4] |

| Boiling Point | 84-86 °C at 19 mmHg | [3][5] |

| Density | 0.846 g/mL at 25 °C | [5] |

| Refractive Index | 1.449-1.455 at 20 °C | [1][6] |

| Flash Point | 155.00 °F (68.33 °C) | [6] |

| Solubility | Insoluble in water; soluble in alcohol, fixed oils, and common organic solvents like chloroform (B151607) and methanol. | [3][5][7] |

| LogP (Octanol/Water Partition Coefficient) | 2.6 | [1] |

| Vapor Pressure | 0.59 mmHg | [1] |

Chemical Structure

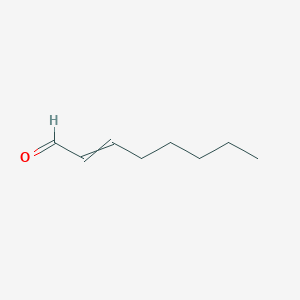

The structure of (E)-2-Octenal features an eight-carbon chain with a double bond between carbons 2 and 3 in the trans or (E) configuration, and an aldehyde functional group at the first carbon.

Below is a diagram illustrating the chemical structure of (E)-2-Octenal.

Caption: Chemical structure and identifiers of (E)-2-Octenal.

Experimental Protocols

Synthesis of (E)-2-Octenal

A common method for the synthesis of (E)-2-Octenal involves the aldol (B89426) condensation of hexanal (B45976) with acetaldehyde, followed by dehydration. A detailed experimental protocol is described below.[7]

Materials and Equipment:

-

Enol derivative (1.0 mmol, 1 equivalent)

-

CuPF₆(CH₃CN)₄ (18.4 mg, 0.05 mmol, 0.05 equivalents)

-

Di-tert-butyl ethylenediamine (B42938) (11.0 µL, 0.05 mmol, 0.05 equivalents)

-

4-Dimethylaminopyridine (24.4 mg, 0.20 mmol, 0.20 equivalents)

-

Dichloromethane (B109758) (4 mL)

-

4Å molecular sieves (100 mg)

-

Schlenk tube

-

Nitrogen-filled glove box

-

Oxygen source

-

10% NaHSO₄ aqueous solution

-

Anhydrous MgSO₄

-

Rotary evaporator

Procedure:

-

In a nitrogen-filled glove box, a Schlenk tube is charged with 4 mL of dichloromethane.

-

The following reagents are added sequentially to the Schlenk tube: 1.0 mmol of the enol derivative, 18.4 mg of CuPF₆(CH₃CN)₄, 11.0 µL of di-tert-butyl ethylenediamine, and 24.4 mg of 4-dimethylaminopyridine.[7]

-

100 mg of 4Å molecular sieves are added to the mixture. The Schlenk tube is sealed and removed from the glove box.

-

The nitrogen atmosphere in the reaction mixture is replaced with oxygen at a constant pressure of 1 atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.[7]

-

Upon completion of the reaction, it is quenched by the addition of 15 mL of a 10% NaHSO₄ aqueous solution.

-

The product is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under vacuum using a rotary evaporator to yield the target product, (E)-2-Octenal.[7]

Below is a workflow diagram for the synthesis of (E)-2-Octenal.

References

- 1. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (E)-2-Octenal|2548-87-0|lookchem [lookchem.com]

- 4. 2-Octenal, (E)- [webbook.nist.gov]

- 5. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]

- 6. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to Laboratory Synthesis of 2-Octenal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of viable laboratory-scale synthesis routes for 2-octenal (B7820987), an important α,β-unsaturated aldehyde with applications in various fields of chemical research and development. This document details several synthetic strategies, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, particularly the (E)-isomer, is a valuable organic intermediate and a component of interest in flavor and fragrance chemistry, as well as a reactive substrate in various organic transformations. Its synthesis in a laboratory setting can be approached through several classic and modern organic reactions. This guide focuses on three primary, reliable routes: Aldol (B89426) Condensation, the Horner-Wadsworth-Emmons Reaction, and a Copper-Catalyzed Cross-Coupling. Each method offers distinct advantages in terms of starting material availability, scalability, and stereochemical control.

Synthesis Route 1: Aldol Condensation of Hexanal (B45976)

The self-condensation of an aldehyde, such as hexanal, is a direct and atom-economical approach to α,β-unsaturated aldehydes. This reaction proceeds via a base-catalyzed aldol addition followed by dehydration. The reaction of two molecules of hexanal yields 2-hexyl-2-decenal, a homolog of this compound. To synthesize this compound itself via a crossed aldol condensation, hexanal is reacted with acetaldehyde. However, controlling the selectivity of crossed aldol condensations can be challenging. A more controlled approach is the self-condensation of a suitable starting aldehyde. For the purpose of this guide, we will detail a highly analogous and effective self-condensation of n-butyraldehyde, which yields 2-ethyl-2-hexenal (B1232207) with very high efficiency and can be adapted for other aliphatic aldehydes.[1]

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of n-Butyraldehyde

Materials:

-

n-Butyraldehyde

-

Potassium fluoride (B91410) on alumina (B75360) (KF/γ-Al2O3) catalyst

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with n-butyraldehyde and the KF/γ-Al2O3 catalyst (mass ratio of catalyst to aldehyde is 0.10).

-

The reaction mixture is heated to 120°C under a nitrogen atmosphere with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. The reaction is typically complete within 6 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

The resulting liquid is purified by fractional distillation under reduced pressure to yield the pure 2-ethyl-2-hexenal.

This protocol can be adapted for the self-condensation of hexanal to produce 2-butyl-2-octenal.

Synthesis Route 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of (E)-α,β-unsaturated esters from aldehydes, which can then be converted to the desired aldehyde. The HWE reaction typically provides excellent (E)-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification.[2][3] To obtain this compound, hexanal can be reacted with a phosphonate (B1237965) ylide that introduces a two-carbon unit with a protected aldehyde or a group that can be readily converted to an aldehyde. A common strategy involves reaction with triethyl phosphonoacetate followed by reduction of the resulting ester and oxidation to the aldehyde. A more direct approach utilizes a phosphonate reagent bearing a protected aldehyde equivalent.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

Part A: Synthesis of Ethyl (E)-2-octenoate

Materials:

-

Hexanal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere is charged with sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

The suspension is cooled to 0°C in an ice bath.

-

Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the suspension. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 30 minutes to ensure complete formation of the ylide.

-

The reaction mixture is cooled back to 0°C, and a solution of hexanal (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until TLC or GC analysis indicates complete consumption of the aldehyde (typically 2-4 hours).

-

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford ethyl (E)-2-octenoate.

Part B: Conversion to (E)-2-Octenal

The resulting ethyl (E)-2-octenoate can be converted to (E)-2-octenal in a two-step process: reduction to the corresponding allylic alcohol using a reagent like diisobutylaluminium hydride (DIBAL-H), followed by selective oxidation of the alcohol to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).

Synthesis Route 3: Copper-Catalyzed Synthesis from an Enol Derivative

A more specialized and modern approach involves the copper-catalyzed synthesis of (E)-2-Octenal from an enol derivative. This method offers high stereoselectivity and proceeds under mild conditions.[4]

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

-

Enol derivative (1.0 equivalent)

-

CuPF6(CH3CN)4 (0.05 equivalents)

-

Di-tert-butyl ethylenediamine (B42938) (0.05 equivalents)

-

4-Dimethylaminopyridine (B28879) (DMAP) (0.20 equivalents)

-

Dichloromethane (B109758) (CH2Cl2)

-

4Å molecular sieves

-

Oxygen (O2)

-

10% Sodium bisulfate (NaHSO4) aqueous solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a nitrogen-filled glove box, a Schlenk tube is charged with the enol derivative (1.0 mmol), CuPF6(CH3CN)4 (18.4 mg, 0.05 mmol), di-tert-butyl ethylenediamine (11.0 µL, 0.05 mmol), 4-dimethylaminopyridine (24.4 mg, 0.20 mmol), and 4 mL of dichloromethane.

-

100 mg of 4Å molecular sieves are added to the mixture. The Schlenk tube is sealed and removed from the glove box.

-

The nitrogen atmosphere in the reaction mixture is replaced with oxygen at a constant pressure of 1 atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

After the reaction is complete, 15 mL of 10% NaHSO4 aqueous solution is added to quench the reaction.

-

The product is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried with anhydrous MgSO4, filtered, and concentrated under vacuum to obtain the target product, (E)-2-Octenal.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes to provide a basis for comparison.

| Parameter | Aldol Condensation (analogue) | Horner-Wadsworth-Emmons | Copper-Catalyzed Synthesis |

| Starting Materials | n-Butyraldehyde | Hexanal, Triethyl phosphonoacetate | Enol derivative, Copper catalyst |

| Typical Yield | ~98%[1] | 70-90% (for olefination step) | Not explicitly stated, but likely good |

| Reaction Time | 6 hours[1] | 2-4 hours (for olefination step) | 1 hour[4] |

| Reaction Temperature | 120°C[1] | Room Temperature | Room Temperature[4] |

| Key Reagents | KF/γ-Al2O3 | NaH, DIBAL-H, MnO2 | CuPF6(CH3CN)4, O2 |

| Stereoselectivity | Mixture of isomers possible | Predominantly (E)-isomer | High (E)-selectivity |

Visualization of Synthesis Pathways

Aldol Condensation Workflow

References

The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence and Significance of 2-Octenal in Plants and Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Octenal, a volatile α,β-unsaturated aldehyde, is a naturally occurring compound found across biological kingdoms, from plants to insects. Its potent chemical properties and distinct fatty, green aroma contribute to its diverse ecological roles, including defense, communication, and pathogenesis. This technical guide provides an in-depth exploration of the natural occurrence of 2-octenal (B7820987), its biosynthesis, and its multifaceted functions in plant and insect systems. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development, offering insights into the potential applications of this versatile molecule.

Natural Occurrence of this compound

This compound is synthesized by a variety of plant and insect species, where it serves distinct and crucial functions. Its presence as a volatile organic compound (VOC) makes it an important mediator of intra- and interspecies interactions.

In Plants

In the plant kingdom, this compound is a component of the complex blend of volatiles released from leaves, fruits, and flowers. It is often associated with the "green leaf volatiles" (GLVs), which are produced in response to tissue damage and play a role in plant defense.[1] It has been identified in a range of plant species, including:

-

Fruits: Grapes (Vitis vinifera)[2], tomatoes (Solanum lycopersicum)[3], and olives (Olea europaea), where it is found in virgin olive oil.[4][5]

-

Herbs and Spices: It is a constituent of the essential oils of various plants, contributing to their characteristic aroma and flavor profiles.[5][6]

-

Other Plants: this compound has also been reported in burdock root, black walnut oil[4], and the flowers of Couroupita guianensis.[7]

The presence of this compound in plants is not merely incidental; it is an active component of their defense and communication systems. It exhibits antifungal properties, protecting the plant from pathogenic fungi.[5][6]

In Insects

In the insect world, this compound is a key component of exocrine secretions, particularly in the order Hemiptera. It functions as a versatile semiochemical, a chemical signal that mediates interactions between organisms.[8] Its roles include:

-

Defense: Many heteropteran species, commonly known as stink bugs, release (E)-2-octenal as a major component of their defensive secretions to repel predators.[9][10][11]

-

Alarm Pheromone: In social or gregarious insects like the common bed bug (Cimex lectularius), (E)-2-hexenal and (E)-2-octenal are the primary components of their alarm pheromone, released when the insects are disturbed to warn conspecifics of danger.[12][13]

-

Aggregation and Attraction: At low concentrations, the same compounds that act as alarm pheromones can serve as attractants, promoting aggregation. For instance, a low dose of a mixture of (E)-2-hexenal and (E)-2-octenal is attractive to bed bugs.[12][14]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the species, developmental stage, and environmental conditions. The following tables summarize available quantitative data.

Table 1: Quantitative Occurrence of (E)-2-Octenal in Plants

| Plant Species | Cultivar/Variety | Tissue/Product | Concentration (µg/L) | Reference |

| Table Grapes (Vitis vinifera) | Italia | Berries | 28.67 | [2] |

| Table Grapes (Vitis vinifera) | Bronx Seedless | Berries | 9.56 | [2] |

| Tomato (Solanum lycopersicum) | C | Fruit | 0.42 (relative abundance) | [3] |

| Tomato (Solanum lycopersicum) | L | Fruit | 0.55 (relative abundance) | [3] |

Table 2: Effective Doses of (E)-2-Octenal in Bed Bugs (Cimex lectularius)

| Aldehyde Blend (E)-2-hexenal:(E)-2-octenal (1:1) | Effect | Reference |

| 0.04 µg | Attraction | [12] |

| 40 µg | Maximum local repellency (females) | [12] |

| 400 µg | Maximum local repellency (males) | [12] |

| 0.025% - 0.1% (released at 0.02 ml/h) | Attraction | [14] |

Biosynthesis of this compound in Plants

While the specific biosynthetic pathway of this compound can vary, in plants, it is generally considered to be a product of the lipoxygenase (LOX) pathway, which is responsible for the formation of many green leaf volatiles.

Caption: Generalized biosynthesis pathway of C6 green leaf volatiles in plants.

The pathway begins with the oxygenation of polyunsaturated fatty acids by lipoxygenase (LOX). The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C6 and C12 aldehydes. (Z)-3-hexenal is a primary product, which can then be isomerized to the more stable (E)-2-hexenal by (Z)-3:(E)-2-hexenal isomerase.[1] The biosynthesis of C8 aldehydes like this compound is thought to proceed through a similar pathway, starting from different fatty acid precursors.

Experimental Protocols

Extraction and Analysis of this compound from Plant and Insect Samples

A common method for the extraction and analysis of volatile compounds like this compound is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To extract and identify this compound from a biological matrix.

Materials:

-

22 mL crimp cap vials

-

Polydimethylsiloxane-divinylbenzene (PDMS/DVB) SPME fiber

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical standard of (E)-2-octenal

-

Internal standard (e.g., 1-dodecene)

-

Sodium chloride (NaCl) or Calcium chloride (CaCl2)

-

EDTA-NaOH solution (for plant samples)

Procedure:

-

Sample Preparation:

-

Plant Tissue: Homogenize a known weight of the plant material (e.g., fruit pulp, leaves).[3] Transfer an aliquot to a 22 mL vial. To inhibit enzymatic activity, add an EDTA-NaOH solution.[3] To increase the release of volatiles into the headspace, add a salt like CaCl2.[3]

-

Insect Secretions: Glandular secretions can be collected by gently squeezing the insect to release the contents onto a piece of filter paper, which is then placed in a vial. Alternatively, whole insects or specific glands can be extracted in a suitable solvent. For headspace analysis of live insects, they can be placed in a sealed container from which the headspace is sampled.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial containing the sample.

-

Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) to allow volatiles to partition into the headspace.[3]

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) under continuous agitation and heating.[3]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the hot injector of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

The oven temperature program should be optimized for the separation of the target analytes. An example program: start at 50°C for 4 min, increase to 220°C at 5°C/min, then ramp to 220°C at 20°C/min and hold for 5 min.[2]

-

The mass spectrometer is used to identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and by comparing the retention time and mass spectrum with that of an authentic standard of this compound.

-

-

Quantification:

-

Quantification can be performed using an internal or external standard method. For the internal standard method, a known amount of a compound not present in the sample is added at the beginning of the extraction. The peak area of this compound is then compared to the peak area of the internal standard.

-

Caption: Workflow for the extraction and analysis of this compound.

Signaling and Ecological Role

The function of this compound is intricately linked to its perception by other organisms. In insects, olfaction is the primary mode of detection for volatile cues like this compound.

Olfactory Signaling in Insects

Caption: Generalized insect olfactory signaling pathway for this compound.

When an insect encounters this compound, the molecules enter the sensilla on the antennae and bind to odorant-binding proteins (OBPs). The OBP-odorant complex then interacts with an odorant receptor (OR) on the surface of an olfactory receptor neuron (ORN). This binding event triggers a signal transduction cascade, leading to the generation of an action potential. The signal is then transmitted to the antennal lobe of the brain, where it is processed, resulting in a specific behavioral response, such as attraction or repulsion. The dual role of this compound as both an attractant and a repellent in bed bugs at different concentrations highlights the complexity of this signaling system.[12]

Conclusion and Future Directions

This compound is a significant natural product with diverse and important roles in the chemical ecology of plants and insects. Its functions as a defensive agent, pheromone, and antifungal compound make it a molecule of great interest for agricultural and public health applications. For drug development professionals, its biological activity, particularly its antifungal properties, suggests potential as a lead compound for the development of new therapeutic agents.

Future research should focus on elucidating the specific biosynthetic pathways of this compound in various organisms, identifying the specific olfactory receptors involved in its detection, and further exploring its potential as a biocontrol agent and a pharmacologically active compound. A deeper understanding of the molecular mechanisms underlying its activity will be crucial for harnessing the full potential of this ubiquitous natural aldehyde.

References

- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Volatile Organic Compounds of Two Table Grapes (cv. Italia and Bronx Seedless) along Ripening in Vines Established in the Aegean Region (Turkey) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound, 2363-89-5 [thegoodscentscompany.com]

- 5. Showing Compound this compound (FDB002940) - FooDB [foodb.ca]

- 6. (E)-2-Octenal, a natural flavoring ingredient, suppresses the growth of a prochloraz-resistant Penicillium italicum strain [postharvest.biz]

- 7. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 8. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies on chemical ecology of the heteropteran scent gland components [jstage.jst.go.jp]

- 11. Defensive roles of (E)-2-alkenals and related compounds in heteroptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Relatively Small Quantities of CO2, Ammonium Bicarbonate, and a Blend of (E)-2-Hexenal Plus (E)-2-Octenal Attract Bed Bugs (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Significance of 2-Octenal in Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical manifestation of oxidative stress, results in the generation of a complex array of reactive aldehydes. Among these, the α,β-unsaturated aldehyde 2-octenal (B7820987) has emerged as a molecule of significant biological interest. Arising from the oxidation of polyunsaturated fatty acids, this compound is a reactive electrophile capable of interacting with cellular macromolecules, thereby instigating a cascade of downstream effects. This technical guide provides a comprehensive overview of the biological significance of this compound in the context of lipid peroxidation. It delves into its formation, cytotoxic effects, and its intricate interplay with key cellular signaling pathways. Detailed experimental protocols for the detection and characterization of this compound and its adducts are provided, alongside quantitative data to support researchers in the fields of oxidative stress, toxicology, and drug development.

Introduction: The Genesis of this compound in Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes. This process leads to the formation of lipid hydroperoxides, which are unstable and readily decompose into a variety of secondary products, including a range of aldehydes. This compound, a medium-chain α,β-unsaturated aldehyde, is a notable product of the peroxidation of ω-6 fatty acids like linoleic acid.[1] Its chemical structure, featuring a reactive carbonyl group and a carbon-carbon double bond, makes it a potent electrophile capable of undergoing Michael addition reactions with nucleophilic residues in proteins and DNA.[1]

The formation of this compound and other reactive aldehydes contributes to the propagation of cellular damage associated with oxidative stress, a pathological process implicated in a host of diseases including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Understanding the multifaceted biological roles of this compound is therefore crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

Quantitative Data on the Biological Effects of 2-Alkenals

The cytotoxicity of α,β-unsaturated aldehydes is a critical aspect of their biological significance. While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, data for structurally similar 2-alkenals provide valuable insights into its potential toxicity.

| Aldehyde | Cell Line | Assay | IC50 Value | Reference |

| trans-2-Nonenal | L929 (murine fibroblast) | Cytotoxicity Assay | 95-125 µg/mL | [4] |

| trans-2-Nonenal | A549 (human lung carcinoma) | Cytotoxicity Assay | 95-125 µg/mL | [4] |

| Goniothalamin | HepG2 (human hepatoblastoma) | MTT Assay | 4.6 (±0.23) µM (at 72h) | [5] |

| Thymoquinone | HepG2 (human hepatoblastoma) | MTT Assay | 19.26 µM | [6] |

| Tectorigenin (B1682738) | HepG2 (human hepatoblastoma) | Viability Assay | 11.06 mg/L (at 48h) | [7] |

Note: The cytotoxicity of alkenals can be influenced by their chain length and electrophilicity. Generally, cytotoxicity decreases from shorter to medium-chain alkenals and then increases with longer chains.[8] The provided data for other compounds in HepG2 cells serves as a reference for the range of cytotoxic potentials observed in this commonly used liver cell line.

Signaling Pathways Modulated by this compound

Reactive aldehydes generated during lipid peroxidation are known to modulate several key signaling pathways, primarily as a cellular stress response. The electrophilic nature of this compound allows it to interact with and modify proteins involved in these pathways.

The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[10] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a wide array of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of various glutathione S-transferase isoenzymes by RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced Allicin Cytotoxicity on HEPG-2 Cells Using Glycyrrhetinic Acid Surface-Decorated Gelatin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pro-apoptotic effects of tectorigenin on human hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

2-Octenal: A Key Volatile Organic Compound in Food Aroma

An In-depth Technical Guide for Researchers and Food Industry Professionals

Abstract

(E)-2-Octenal is a naturally occurring, medium-chain, α,β-unsaturated aldehyde that plays a significant role in the aroma profile of a wide variety of foods and beverages.[1][2] Characterized by its distinct fatty, green, and slightly citrusy or cucumber-like odor, 2-octenal (B7820987) is a key product of lipid oxidation, primarily arising from the degradation of linoleic acid.[3][4] Its presence can be both desirable, contributing to the characteristic aroma of fresh and cooked foods, and undesirable, leading to off-flavors in certain products. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, formation pathways, analytical methodologies, and safety aspects of this compound as a volatile organic compound in food aroma.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is an unsaturated aliphatic aldehyde that is soluble in alcohol and fixed oils but not miscible or difficult to mix in water.[5] Key chemical and physical properties of the more common (E)-isomer, trans-2-octenal, are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14O | |

| Molecular Weight | 126.20 g/mol | |

| CAS Number | 2548-87-0 ((E)-isomer) | |

| Boiling Point | 84-86 °C at 19 mmHg | |

| Density | 0.846 g/mL at 25 °C | |

| Refractive Index | 1.45 (n20/D) | |

| Flash Point | 150 °F | [5] |

| Vapor Density | >1 (vs air) |

Aroma Profile and Sensory Perception

The aroma of this compound is complex and can be described using several descriptors. It is most commonly characterized by a powerful fatty and green aroma.[6] Depending on the concentration and food matrix, it can also impart notes that are described as herbaceous, cucumber, waxy, and having hints of citrus or orange peel.[3][4][7] This unique combination of aroma characteristics makes it a valuable contributor to the flavor profiles of a diverse range of foods.[6]

Odor Threshold

The odor threshold of a compound is the lowest concentration that can be detected by the human sense of smell. The detectable odor threshold for trans-2-octenal has been determined in a meat model system to be 4.20 ppm.

Natural Occurrence and Concentration in Food

This compound is a widespread volatile compound found in a variety of natural and processed foods. Its presence is often a result of the natural enzymatic or heat-induced breakdown of lipids.

| Food Category | Specific Food Item | Reported Concentration | Reference |

| Fruits & Vegetables | Asparagus, Cabbages, Cauliflowers | Detected, but not quantified | [8] |

| Ginger, Potato | Detected | [9] | |

| Fats & Oils | Olive Oil, Animal Fats | Present | [1][10] |

| Fried Foods | French Fries (large 154g portion) | Estimated at 2.4 mg | [5] |

| Beverages | Roasted Coffee | Present | [11][12][13] |

| Other | Cooked Rice, Bread, Potato Chips | Present |

Formation Pathways of this compound

The primary route for the formation of this compound in food is through the oxidation of linoleic acid, a common polyunsaturated fatty acid.[14] This process can occur through two main pathways: enzymatic oxidation and auto-oxidation.

Enzymatic Oxidation

In plant-based foods, the enzyme lipoxygenase (LOX) plays a crucial role in the initial stages of this compound formation. LOX catalyzes the hydroperoxidation of linoleic acid, leading to the formation of hydroperoxides. Specifically, the formation of this compound is linked to the 10-hydroperoxide of linoleic acid. This intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) to yield this compound.

Caption: Enzymatic formation of this compound from linoleic acid.

Auto-oxidation

Auto-oxidation is a non-enzymatic process that occurs through a free radical chain reaction, often initiated by heat, light, or the presence of metal ions. This pathway also involves the formation of linoleic acid hydroperoxides as key intermediates, which then undergo cleavage to form a variety of volatile compounds, including this compound.

Caption: Auto-oxidation pathway for this compound formation.

Analytical Methodologies

The analysis of volatile organic compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. The most common approach is the use of gas chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Vegetable Oil

This protocol provides a general framework for the analysis of this compound in a vegetable oil sample. Optimization of specific parameters may be required for different matrices.

1. Sample Preparation:

-

Weigh 3 g of the vegetable oil sample into a 20 mL headspace vial.

-

If an internal standard is used, spike the sample with a known concentration of the standard solution (e.g., d9-(E)-2-octenal).

-

Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Equilibration: Incubate the vial at a constant temperature (e.g., 50-60 °C) for a set time (e.g., 15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes in splitless mode).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, VF-200ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A typical temperature program might be:

-

Initial temperature of 40 °C, hold for 2 minutes.

-

Ramp at 5-10 °C/minute to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of trans-2-octenal typically shows characteristic ions.

-

Quantification: Quantify by creating a calibration curve using standards of known concentrations.

-

Caption: General workflow for the analysis of this compound in food.

Toxicological and Safety Information

The safety of this compound as a food additive has been evaluated by international regulatory bodies.

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2004, JECFA evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[15][16]

-

Flavor and Extract Manufacturers Association (FEMA): this compound is listed as a Generally Recognized as Safe (GRAS) substance by FEMA (FEMA number 3215).[17] A 2008 FEMA GRAS assessment of α,β-unsaturated aldehydes, which includes this compound, supports its safety for use as a flavoring ingredient.[17]

It is important to note that while considered safe at the low levels found in food, some research has identified this compound as a uremic toxin, which can accumulate in individuals with kidney disease.

Conclusion

This compound is a multifaceted volatile organic compound that significantly influences the aroma of a wide array of foods. Its formation through lipid oxidation is a key process in the development of both desirable and undesirable food flavors. A thorough understanding of its chemical properties, formation pathways, and sensory characteristics is crucial for food scientists and professionals in the flavor and fragrance industry for the purposes of product development, quality control, and shelf-life optimization. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this important aroma compound. Based on current assessments by regulatory bodies, this compound is considered safe for its intended use as a flavoring agent in food.

References

- 1. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-2-octenal | 2548-87-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 5. Potential Adverse Public Health Effects Afforded by the Ingestion of Dietary Lipid Oxidation Product Toxins: Significance of Fried Food Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. femaflavor.org [femaflavor.org]

- 9. Showing Compound trans-Octen-2-al (FDB007150) - FooDB [foodb.ca]

- 10. femaflavor.org [femaflavor.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. collected.jcu.edu [collected.jcu.edu]

- 15. JECFA Evaluations-2-OCTENAL- [inchem.org]

- 16. WHO | JECFA [apps.who.int]

- 17. femaflavor.org [femaflavor.org]

In-Depth Toxicological Profile and Safety Data for 2-Octenal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Octenal, a volatile organic compound found in various natural sources and utilized as a flavoring agent and fragrance ingredient, has undergone toxicological evaluation by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that this compound poses no safety concern at current levels of intake when used as a flavoring agent. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its physicochemical properties, toxicokinetics, and findings from acute, repeated-dose, genetic, and reproductive toxicity studies. Detailed experimental protocols for key studies are outlined, and potential mechanisms of toxicity are discussed.

Physicochemical Properties

This compound is an α,β-unsaturated aldehyde with the following properties:

| Property | Value | Reference |

| Chemical Name | (E)-2-Octenal | |

| Synonyms | trans-2-Octenal | |

| CAS Number | 2548-87-0 | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fatty, green, herbaceous | [1] |

| Boiling Point | 84-86 °C at 19 mmHg | |

| Density | 0.846 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and oils | |

| Vapor Pressure | 0.596 mmHg at 25°C |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

As an α,β-unsaturated aldehyde, this compound is expected to be readily absorbed from the gastrointestinal tract following oral exposure. Due to its lipophilic nature, it is likely to be distributed to various tissues.

The metabolism of α,β-unsaturated aldehydes like this compound is anticipated to proceed through three main pathways:

-

Oxidation of the aldehyde group to form the corresponding carboxylic acid, 2-octenoic acid.

-

Reduction of the aldehyde group to form the corresponding alcohol, 2-octenol.

-

Conjugation with endogenous glutathione (B108866) (GSH) via Michael addition at the carbon-carbon double bond. This is a primary detoxification pathway for electrophilic compounds.[2][3]

The resulting metabolites are expected to be more water-soluble and readily excreted in the urine.[4]

Toxicological Studies

Acute Toxicity

While a specific LD₅₀ value for this compound from a study following modern OECD guidelines was not identified in the reviewed literature, it is classified as harmful if swallowed. α,β-Unsaturated aldehydes, as a class, can cause irritation upon acute exposure.

Repeated Dose Toxicity

Detailed sub-chronic (90-day) oral toxicity studies (OECD 408) specific to this compound were not found in the public domain. However, the "no safety concern" evaluation by JECFA and EFSA at current intake levels suggests that the no-observed-adverse-effect level (NOAEL) is significantly higher than the estimated daily intake from its use as a flavoring agent.

Genotoxicity

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

A standard Ames test protocol would involve the following steps:

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of point mutations.[7][8]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.[7]

-

Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on a minimal agar (B569324) medium.[9]

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.[7]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

A typical in vivo micronucleus test protocol includes:

-

Test System: Rodents, usually mice or rats, are used.[10][11]

-

Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three or more dose levels.[11]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[11]

-

Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals compared to controls indicates clastogenic or aneugenic potential.[10]

Carcinogenicity

No long-term carcinogenicity studies specifically on this compound were identified. The negative findings in genotoxicity assays reduce the concern for a genotoxic mechanism of carcinogenesis.

Reproductive and Developmental Toxicity

Specific reproductive (OECD 416) and developmental (OECD 414) toxicity studies for this compound were not available in the reviewed literature. The overall safety assessment by regulatory bodies for its use as a flavoring agent suggests a low risk for such effects at typical exposure levels.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study design involves:

-

Parental Generation (F0): Male and female animals are administered the test substance for a pre-mating period, during mating, gestation, and lactation.[12][13]

-

First Filial Generation (F1): Offspring from the F0 generation are selected and administered the test substance through to maturity, mating, and the production of a second (F2) generation.[12]

-

Endpoints: A wide range of reproductive and developmental parameters are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and sexual development. A NOAEL for parental, reproductive, and offspring toxicity is determined.[13]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

Key aspects of this study include:

-

Animal Model: Pregnant female animals (typically rats or rabbits) are used.[14][15]

-

Dosing Period: The test substance is administered daily during the period of major organogenesis.[14]

-

Evaluation: Dams are monitored for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.[14][15]

Skin Sensitization and Irritation

This compound is known to be a skin, eye, and respiratory irritant. As an α,β-unsaturated aldehyde, it has the potential to be a skin sensitizer (B1316253). A quantitative assessment of its sensitizing potential would typically be determined using a Local Lymph Node Assay (LLNA).

Experimental Protocol: Local Lymph Node Assay (LLNA - OECD 429)

The LLNA protocol generally involves:

-

Test System: Mice are used as the animal model.[16]

-

Application: The test substance is applied topically to the dorsum of the ears for three consecutive days.[16]

-

Proliferation Measurement: On day 5, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.[16]

-

Endpoint: The stimulation index (SI) is calculated as the ratio of proliferation in treated groups to that in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is determined to quantify the sensitizing potency.[17][18]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for α,β-unsaturated aldehydes like this compound is their electrophilic nature. They can react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl group of cysteine residues in proteins and glutathione (GSH).[3]

Glutathione Depletion: The conjugation of this compound with GSH is a detoxification reaction. However, high concentrations of the aldehyde can lead to the depletion of cellular GSH stores, rendering the cell more susceptible to oxidative stress.[2]

Nrf2 Signaling Pathway Activation: Electrophilic compounds are known to activate the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.[19][20] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Electrophiles like this compound can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes.[19][21]

Conclusion

Based on the available toxicological data and evaluations by international regulatory bodies, this compound is considered safe for its intended use as a flavoring agent at current levels of intake. While it can be an irritant and a potential skin sensitizer at higher concentrations, the risk to human health from dietary exposure is low. The genotoxicity concern for trans-2-octenal has been ruled out by EFSA. The primary mechanism of interaction at the cellular level is likely through its electrophilic nature, leading to conjugation with glutathione and potential modulation of the Nrf2 antioxidant response pathway. Further research to obtain precise quantitative data for endpoints such as acute toxicity (LD₅₀), repeated dose toxicity (NOAEL), and skin sensitization (EC3 value) from studies following current OECD guidelines would provide a more complete toxicological profile.

References

- 1. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JECFA Evaluations-2-OCTENAL- [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of citral, an alpha,beta-unsaturated aldehyde, in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

- 9. gentronix.co.uk [gentronix.co.uk]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ecetoc.org [ecetoc.org]

- 18. ftp.cdc.gov [ftp.cdc.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of trans-2-Octenal (CAS 2548-87-0)

An In-depth Technical Guide to the Physical Properties of trans-2-Octenal (CAS 2548-87-0)

This technical guide provides a comprehensive overview of the key physical properties of trans-2-Octenal (CAS: 2548-87-0). The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes essential quantitative data, details the experimental methodologies for their determination, and provides visual workflows for these procedures.

Chemical Identity

-

Chemical Name: (E)-2-Octenal

-

Synonyms: trans-2-Octen-1-al, (E)-Oct-2-enal

-

CAS Number: 2548-87-0

Summary of Physical Properties

The physical properties of trans-2-Octenal are summarized in the tables below for easy reference.

Table 1: General and Thermodynamic Properties

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid.[1][3][7] | Ambient |

| Odor | Fatty, green, herbaceous, with citrus and cucumber notes.[1][8][9] | Ambient |

| Boiling Point | 84-86 °C[1][2][4][7][8] | 19 mmHg |

| 50-55 °C[1] | 2.50 mmHg | |

| 77-79 °C[3] | 12 mmHg | |

| Melting Point | 3.5 °C (estimate)[2][9][10][11] | - |

| Flash Point | 66 °C (150.8 °F) - closed cup[4][12] | - |

| 68.33 °C (155.00 °F) - TCC[1] | - | |

| Vapor Pressure | 0.552 mmHg[1] | 25 °C (estimated) |

| 0.596 mmHg[13] | - | |

| Vapor Density | >1 (Air = 1)[1][2][4][8] | - |

Table 2: Optical and Solubility Properties

| Property | Value | Conditions |

| Density | 0.846 g/mL[2][3][4][8] | 25 °C |

| 0.835-0.845 g/mL[1][6] | 25 °C | |

| Refractive Index | 1.449-1.455[1][6] | 20 °C |

| 1.450[3] | 20 °C | |

| Solubility | Soluble in alcohol and fixed oils.[1][2][14] | - |

| Slightly soluble in methanol.[2][7] | - | |

| Soluble in chloroform.[2][7] | - | |

| Water: 612.7 mg/L (estimated)[1] | 25 °C | |

| LogP (o/w) | 2.809 (estimated)[1] | - |

Experimental Protocols

This section details the methodologies for determining the key physical properties of trans-2-Octenal.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and convenient technique for determining the boiling point of small quantities of a liquid.

Methodology:

-

A small amount of trans-2-Octenal is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. store.astm.org [store.astm.org]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to 2-Octenal: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Octenal, a molecule of significant interest in various scientific fields. From its initial discovery and synthesis to its roles in flavor chemistry, antifungal activity, and human health, this document consolidates key data and experimental methodologies. All quantitative information is presented in structured tables for ease of comparison, and detailed diagrams of signaling pathways and experimental workflows are provided in the DOT language for clarity.

Introduction and Physicochemical Properties

This compound, specifically the (E)-isomer (trans-2-Octenal), is an α,β-unsaturated aldehyde. It is a colorless to pale yellow liquid with a characteristic fatty, green, and pungent odor.[1] First synthesized in the mid-20th century, its precise initial discovery in the scientific literature is not widely documented, though early research into unsaturated aldehydes laid the groundwork for its characterization.[2] It is found naturally in various plants, including olive oil and essential plant oils, and is a contributor to the aroma of cooked rice.[3][4]

Table 1: Physicochemical Properties of (E)-2-Octenal

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 2548-87-0 | [1] |

| Boiling Point | 84-86 °C at 19 mmHg | [5] |

| Density | 0.835-0.845 g/mL at 25 °C | [2] |

| Refractive Index | 1.449-1.455 at 20 °C | [2] |

| Flash Point | 68.33 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the aldol (B89426) condensation of hexanal. This method is efficient and widely used in both laboratory and industrial settings. Another reported method involves the oxidation of 2-octen-1-ol.

Experimental Protocol: Synthesis via Aldol Condensation of Hexanal

This protocol is based on established aldol condensation reactions for the synthesis of α,β-unsaturated aldehydes.[2][4][6][7][8]

Objective: To synthesize (E)-2-Octenal through the self-condensation of hexanal.

Materials:

-

Hexanal

-

2 M Potassium hydroxide (B78521) solution

-

Ice-cold ethanol

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a reaction vial, combine 400 μL of hexanal, 2 mL of ethanol, and 2 mL of 2 M potassium hydroxide.

-

Vortex the mixture at room temperature for 15 minutes.

-

Immediately cool the reaction mixture in an ice bath.

-

Add 4 mL of ice-cooled ethanol to the cooled mixture.

-

The product can be separated from the starting materials using a rotary evaporator.

-

For purification, the product can be extracted with dichloromethane.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield this compound.

Experimental Protocol: Synthesis via Oxidation of 2-Octen-1-ol

This method utilizes the oxidation of the corresponding allylic alcohol to the aldehyde.[9][10]

Objective: To synthesize (E)-2-Octenal by the oxidation of (E)-2-octen-1-ol.

Materials:

-

(E)-2-Octen-1-ol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), manganese dioxide)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve (E)-2-octen-1-ol in anhydrous dichloromethane in a round-bottom flask.

-

Add the oxidizing agent (e.g., 1.5 equivalents of PCC) to the solution while stirring.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica gel to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain pure (E)-2-Octenal.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: 1H NMR Spectroscopic Data for (E)-2-Octenal (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz | Reference(s) |

| 9.50 | d | 1H | H-1 (Aldehyde) | 7.8 | [11] |

| 6.85 | dt | 1H | H-3 | 15.6, 6.9 | [11] |

| 6.12 | dt | 1H | H-2 | 15.6, 1.4 | [11] |

| 2.33 | q | 2H | H-4 | 6.9, 1.4 | [11] |

| 1.2-1.7 | m | 6H | H-5, H-6, H-7 | - | [11] |

| 0.90 | t | 3H | H-8 | 7.0 | [11] |

Table 3: 13C NMR Spectroscopic Data for (E)-2-Octenal (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 194.2 | C-1 (C=O) | [12][13][14] |

| 159.8 | C-3 | [12][13][14] |

| 133.0 | C-2 | [12][13][14] |

| 32.7 | C-4 | [12][13][14] |

| 31.4 | C-6 | [12][13][14] |

| 27.9 | C-5 | [12][13][14] |

| 22.5 | C-7 | [12][13][14] |

| 14.0 | C-8 | [12][13][14] |

Table 4: Infrared (IR) Spectroscopic Data for (E)-2-Octenal

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2958, 2929, 2859 | C-H stretch (alkane) | [15][16] |

| 2720 | C-H stretch (aldehyde) | [15][16] |

| 1690 | C=O stretch (conjugated aldehyde) | [15][16] |

| 1640 | C=C stretch | [15][16] |

| 970 | C-H bend (trans-alkene) | [15][16] |

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, most notably as an antifungal agent and its implication in human health as a uremic toxin.

Antifungal Activity

(E)-2-Octenal has demonstrated potent antifungal activity against various plant pathogenic fungi, including Penicillium italicum and Sclerotium rolfsii.[17]

Table 5: Antifungal Activity of (E)-2-Octenal

| Fungal Species | MIC (Minimum Inhibitory Concentration) | MFC (Minimum Fungicidal Concentration) | Reference(s) |

| Penicillium italicum (prochloraz-resistant) | 0.25 mL L⁻¹ | 0.50 mL L⁻¹ | [18] |

The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane and the impairment of mitochondrial function. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to fungal cell death.[18]

Role as a Uremic Toxin

This compound is also classified as a uremic toxin, a compound that accumulates in the body during renal failure.[1][5][19] Uremic toxins are known to contribute to the progression of chronic kidney disease (CKD) and associated cardiovascular complications.[3][19] One of the proposed mechanisms for the toxicity of uremic toxins involves the induction of oxidative stress through the activation of NADPH oxidase.[19][20][21]

The activation of NADPH oxidase leads to the production of superoxide (B77818) radicals, which can contribute to cellular damage and inflammation, exacerbating the pathological conditions associated with CKD.[3][19][20]

Conclusion

This compound is a multifaceted molecule with a rich history in scientific literature. Its synthesis is well-established, and its physicochemical and spectroscopic properties are thoroughly characterized. The biological activities of this compound, particularly its potent antifungal effects and its role as a uremic toxin, make it a subject of ongoing research with potential applications in agriculture and medicine. Further investigation into its specific molecular targets and signaling pathways will continue to unveil its complex role in biological systems. This guide serves as a foundational resource for professionals engaged in the study and application of this intriguing α,β-unsaturated aldehyde.

References

- 1. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Conversion of Ethanol to 2-Ethylhexenal at Ambient Conditions Using Tandem, Biphasic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax [openstax.org]

- 8. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (E)-2-Octenal(2548-87-0) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 2-Octanone(111-13-7) 13C NMR spectrum [chemicalbook.com]

- 15. (E)-2-Octenal(2548-87-0) IR Spectrum [chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nox4 as a potential therapeutic target for treatment of uremic toxicity associated to chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 2-Octenal: Commercial Sourcing and Analytical Standards for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of sourcing high-quality 2-Octenal and its analytical standards. It details commercial suppliers, available grades, and in-depth analytical methodologies for accurate quantification and characterization.

Commercial Suppliers and Available Grades of this compound

This compound is available from a range of chemical suppliers in various grades, from technical to high-purity analytical standards. The choice of supplier and grade will depend on the specific application, whether for synthetic chemistry, flavor and fragrance research, or as a reference standard in analytical testing. Below is a summary of prominent suppliers and the typical specifications of their trans-2-Octenal offerings.

| Supplier | Product Name/Grade | Purity (Assay) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | trans-2-Octenal, analytical standard | ≥96.0% (GC) | 2548-87-0 | C₈H₁₄O | 126.20 |

| trans-2-Octenal, technical grade | 94% | 2548-87-0 | C₈H₁₄O | 126.20 | |

| TCI America | trans-2-Octenal | ≥96.0% (GC)[1][2] | 2548-87-0[2] | C₈H₁₄O[2] | 126.20[2] |

| Santa Cruz Biotechnology | trans-2-Octenal | 95%[3] | 2548-87-0[3] | C₈H₁₄O[3] | 126.20[3] |

| Chem-Impex | trans-2-Octenal | ≥96% (GC)[4] | 2548-87-0[4] | C₈H₁₄O[4] | 126.2[4] |

Analytical Standards: Ensuring Quality and Accuracy

For quantitative analysis and method validation, the use of certified analytical standards is crucial. These standards are characterized by high purity and come with a certificate of analysis detailing their properties.

| Supplier | Product Name | Grade | Purity | Notes |

| Sigma-Aldrich | trans-2-Octenal | Analytical Standard | ≥96.0% (GC) | Intended for use as a reference standard in analytical techniques.[5] |

Experimental Protocols for the Analysis of this compound

Accurate determination of this compound in various matrices is essential for research and development. Below are detailed protocols for its analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This method is suitable for the analysis of this compound in complex matrices such as food and biological samples.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

-

Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

-

If necessary, add an internal standard solution.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

Desorb the analytes from the SPME fiber in the GC injector port.

GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C (splitless mode) |

| Oven Temperature Program | Initial 40 °C for 2 min, ramp to 150 °C at 5 °C/min, then to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is commonly used for the analysis of aldehydes in various samples, including air and water, after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6][7][8][9]

Sample Preparation and Derivatization:

-

For air samples, draw a known volume of air through a silica (B1680970) gel cartridge coated with DNPH.[7][9]

-

For liquid samples, add an acidic solution of DNPH to the sample and allow it to react.

-

Elute the formed DNPH-hydrazone derivatives from the cartridge or extract from the liquid sample using a suitable solvent (e.g., acetonitrile).[7]

-

Bring the sample to a known final volume with the elution solvent.

HPLC-UV Parameters:

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7] |

| Mobile Phase | A gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30 °C[7] |

| Injection Volume | 20 µL[7] |

| Detector | UV detector at 360 nm[7] |

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important concepts related to the sourcing and analysis of this compound, as well as its biological significance.

References

- 1. trans-2-Octenal 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. trans-2-Octenal 96.0+%, TCI America 10 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auroraprosci.com [auroraprosci.com]

- 8. epa.gov [epa.gov]

- 9. waters.com [waters.com]

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry Protocol for the Analysis of 2-Octenal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 2-Octenal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are based on established techniques for the analysis of volatile and semi-volatile aldehydes in various matrices.

Introduction

This compound is a medium-chain aldehyde that can be found as a flavoring agent and is also considered a uremic toxin.[1] Accurate and sensitive quantification of this compound is crucial in various fields, including food science, environmental analysis, and biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[2] This protocol details a robust method involving sample preparation, GC-MS analysis, and data interpretation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are compiled from established methods for aldehyde analysis and spectral databases.

| Parameter | Value | Source |

| Molecular Weight | 126.20 g/mol | [3] |

| Molecular Formula | C₈H₁₄O | [3] |

| CAS Number | 2548-87-0 ((E)-isomer) | |

| Quantifier Ion (m/z) | 70 | [1] |

| Qualifier Ions (m/z) | 41, 55, 83, 126 | [1] |

| Estimated LOD | Low ng/L to µg/L range | |

| Estimated LOQ | Low µg/L range |

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimates and should be experimentally determined for the specific matrix and instrumentation used.

Experimental Protocol

This protocol is divided into two main sections: sample preparation and GC-MS analysis. The sample preparation method described here is a general liquid-liquid extraction (LLE) procedure, which is widely applicable. For specific matrices, optimization may be required.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting this compound from aqueous samples.

Materials:

-

Sample containing this compound

-

Dichloromethane (B109758) (DCM), GC-grade

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 2 mL of dichloromethane to the tube.

-

Cap the tube and vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (DCM) to a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.

-

Transfer the dried organic extract to a new autosampler vial for GC-MS analysis.

For enhanced sensitivity, especially at trace levels, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be performed prior to extraction. This converts the aldehyde to a more stable and less volatile oxime derivative.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be necessary depending on the specific instrument and column used.

| GC Parameter | Setting |

| GC System | Agilent 7890B or equivalent |

| Column | Agilent J&W VF-200ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature of 40 °C, hold for 2 minutes. Ramp to 180 °C at 10 °C/min. Ramp to 240 °C at 20 °C/min and hold for 5 minutes. |

| MS Parameter | Setting |

| MS System | Agilent 5977B or equivalent |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Scan Mode | Full Scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions (m/z) | 70 (Quantifier), 41, 55, 83 (Qualifiers) |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis by GC-MS.

Mass Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

References

Quantification of 2-Octenal in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 2-Octenal in various biological samples. This compound, a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and has been implicated in oxidative stress-related pathologies.[1][2] Accurate quantification of this compound in biological matrices such as plasma, urine, and exhaled breath condensate is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.

Introduction to this compound and its Biological Significance